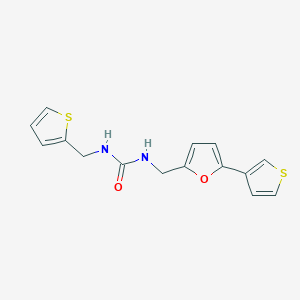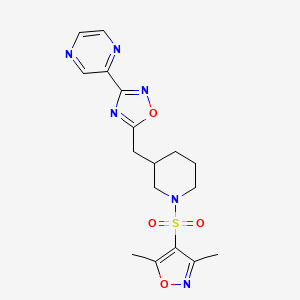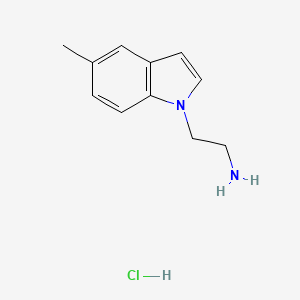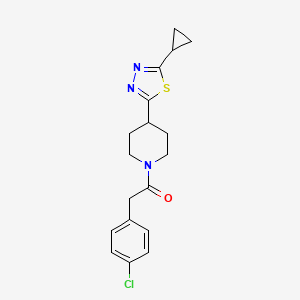
1-(Thiophen-2-ylmethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Thiophen-2-ylmethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea is a chemical compound that has gained significant attention in the field of scientific research. This molecule is a urea derivative, which is a widely used class of compounds in medicinal chemistry due to their diverse biological activities.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Novel Derivatives: A study by Abdelrazek et al. (2010) discusses the synthesis of new pyridine and naphthyridine derivatives, including compounds related to the specified urea compound (Abdelrazek et al., 2010).
Biological and Medicinal Applications
- Urease Inhibitory Activities: A 2021 paper by Nayab et al. focuses on the synthesis of Zn(II) complexes with N-substituted phenylethanamine derivatives, demonstrating urease inhibitory activities, which may include compounds similar to the specified urea (Nayab et al., 2021).
- Anti-leishmanial Properties: Another study by Nayab et al. (2022) reports on Zn(II) complexes supported by thiophenyl- and furyl-derived ligands, including inhibitory potential against urease and effectiveness against the Leishmania parasite (Nayab et al., 2022).
Physical Properties and Applications
- Electrochemical Polymerization: Mo et al. (2015) explored the polymerization of a similar compound, poly(2-(thiophen-2-yl)furan), and its potential in supercapacitor applications (Mo et al., 2015).
Organic Chemistry and Synthesis
- Novel Class of Compounds: Koza and Balcı (2011) reported the first synthesis of a novel class of compounds starting from methyl thiophene- and furan-3-carboxylate, which could be related to the specified urea compound (Koza & Balcı, 2011).
Odor and Sensory Properties
- Structure-Odor Correlations: Research by Schoenauer and Schieberle (2018) on mercapto furans and mercapto thiophenes, examining the structural motifs for odorant properties, might provide insights relevant to the odor characteristics of the specified urea compound (Schoenauer & Schieberle, 2018).
properties
IUPAC Name |
1-[(5-thiophen-3-ylfuran-2-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c18-15(17-9-13-2-1-6-21-13)16-8-12-3-4-14(19-12)11-5-7-20-10-11/h1-7,10H,8-9H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAMZSKLYHZVRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2637794.png)

![N-(4-bromophenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide](/img/structure/B2637801.png)

![5-chloro-1,3-dimethyl-4-[(E)-2-phenylethenyl]-1H-pyrazole](/img/structure/B2637803.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2637806.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637807.png)



![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B2637815.png)

